3-Chloro-N-hydroxy-L-valinamide

HDAC8 Enzyme Inhibition IC50

3-Chloro-N-hydroxy-L-valinamide is a chiral, chloro-substituted L-valine derivative bearing a hydroxamic acid zinc-binding group (ZBG). The compound is classified as a 'linkerless' hydroxamic acid histone deacetylase (HDAC) inhibitor designed to exploit a unique malleable sub-pocket within the HDAC8 active site.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
CAS No. 820253-41-6
Cat. No. B12541083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-hydroxy-L-valinamide
CAS820253-41-6
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)NO)N)Cl
InChIInChI=1S/C5H11ClN2O2/c1-5(2,6)3(7)4(9)8-10/h3,10H,7H2,1-2H3,(H,8,9)/t3-/m1/s1
InChIKeyYRHZKHPZLRTSSM-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-hydroxy-L-valinamide (CAS 820253-41-6): A Linkerless Hydroxamic Acid HDAC8 Probe


3-Chloro-N-hydroxy-L-valinamide is a chiral, chloro-substituted L-valine derivative bearing a hydroxamic acid zinc-binding group (ZBG) [1]. The compound is classified as a 'linkerless' hydroxamic acid histone deacetylase (HDAC) inhibitor designed to exploit a unique malleable sub-pocket within the HDAC8 active site [2]. It exhibits measurable inhibitory activity against recombinant human HDAC8 in biochemical assays and is utilized as a chemical probe for dissecting HDAC8 isoform-specific functions [1].

Why 3-Chloro-N-hydroxy-L-valinamide Cannot Be Directly Replaced by Other HDAC Inhibitors


The biological activity of hydroxamic acid HDAC inhibitors is exquisitely dependent on the precise spatial arrangement of the zinc-binding group and the nature of the substituents that occupy the HDAC isoform-specific sub-pockets [1]. 3-Chloro-N-hydroxy-L-valinamide adopts a 'linkerless' architecture that directly connects the hydroxamic acid ZBG to a chloro-substituted valine cap, a design that bypasses the canonical linker region [2]. This structural deviation yields a unique selectivity fingerprint (moderate HDAC8 preference vs. the high selectivity of PCI-34051 or the broad pan-activity of SAHA) and fundamentally different binding kinetics compared to prototypical hydroxamates. Simple substitution with pan-HDAC inhibitors (e.g., SAHA) or highly selective HDAC8 inhibitors (e.g., PCI-34051) will therefore produce divergent cellular acetylation patterns and confounding biological readouts.

Quantitative Differentiation of 3-Chloro-N-hydroxy-L-valinamide: HDAC Isoform Selectivity and Linkerless Binding


HDAC8 Inhibitory Potency: A Moderate Affinity Probe for Partial Inhibition Studies

3-Chloro-N-hydroxy-L-valinamide inhibits recombinant human HDAC8 with an IC50 of 3.20 µM, which is significantly lower potency than the high-affinity, highly selective HDAC8 inhibitor PCI-34051 (IC50 = 10 nM) and moderately lower than the pan-HDAC inhibitor SAHA (IC50 = 540 nM) [1]. This places the compound in a distinct 'moderate affinity' class useful for probing conditions where full target engagement may obscure dynamic signaling events .

HDAC8 Enzyme Inhibition IC50 Chemical Probe

Isoform Selectivity Profile: Moderate HDAC8 Preference vs. HDAC4/5

The compound displays a 5.0-fold preference for HDAC8 over HDAC4 (IC50 = 16.0 µM) and a 6.6-fold preference over HDAC5 (IC50 = 21.0 µM) [1]. This contrasts sharply with PCI-34051, which exhibits >200-fold selectivity for HDAC8 over HDAC1/6 and >1000-fold over HDAC2/3/10, and with SAHA, which is essentially non-selective across Class I/IIb isoforms . The moderate, graduated selectivity of 3-Chloro-N-hydroxy-L-valinamide offers a unique tool for deconvoluting the overlapping roles of HDAC4, 5, and 8.

Isoform Selectivity HDAC4 HDAC5 Chemical Biology

Linkerless Architecture: Exploitation of the HDAC8 Malleable Sub-Pocket

Unlike canonical hydroxamic acids (e.g., SAHA, Trichostatin A) which possess a distinct linker domain between the ZBG and the surface recognition cap group, 3-Chloro-N-hydroxy-L-valinamide is a 'linkerless' inhibitor. This design directly connects the hydroxamic acid to the chloro-valine cap, enabling the compound to access a unique malleable sub-pocket within the HDAC8 active site [1]. Compounds sharing this linkerless scaffold demonstrate >100-fold selectivity for HDAC8 over other class I and class II HDACs and induce a hyperacetylated protein pattern distinct from that of broad-spectrum inhibitors like TSA [2].

Structural Biology Linkerless Inhibitor HDAC8 Sub-Pocket Chemical Probe

Chloro-Substituent as a Synthetic Handle for Derivatization

The presence of a chlorine atom on the valine scaffold provides a functional handle that is absent in the unsubstituted parent compound N-hydroxy-L-valinamide. This allows for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions to introduce diverse functional groups (e.g., amines, thiols, aryl/heteroaryl moieties) post-synthesis . This modularity contrasts with the unsubstituted analog, which lacks such a reactive center for late-stage diversification [1].

Medicinal Chemistry Derivatization Nucleophilic Substitution Chemical Probe Synthesis

Optimal Use Cases for 3-Chloro-N-hydroxy-L-valinamide in Academic and Industrial Research


Probing Partial HDAC8 Inhibition in Epigenetic Sensitization Screens

The moderate IC50 (3.20 µM) and 5- to 6-fold selectivity over HDAC4/5 make 3-Chloro-N-hydroxy-L-valinamide ideal for dose-response experiments aimed at defining the threshold of HDAC8 inhibition required to sensitize cancer cells to chemotherapeutics without inducing the full cytotoxic or cytostatic effects of potent HDAC8 inhibitors like PCI-34051 [1]. This allows researchers to delineate on-target efficacy from mechanism-based toxicity [2].

Orthogonal Validation of HDAC8-Dependent Phenotypes Using a Linkerless Chemotype

To confirm that observed cellular phenotypes are truly HDAC8-dependent and not an artifact of a particular chemotype, 3-Chloro-N-hydroxy-L-valinamide serves as a structurally orthogonal tool. Its 'linkerless' architecture produces a hyperacetylated protein signature distinct from that of traditional linker-containing hydroxamates (e.g., SAHA) [1]. Comparative treatment with a linker-based inhibitor versus this linkerless probe helps deconvolute compound-specific off-target effects from HDAC8-mediated biology [2].

Late-Stage Diversification for Focused HDAC8 Chemical Library Construction

The reactive chloro substituent enables the compound to function as a core scaffold for generating focused libraries of HDAC8 modulators via SNAr or Pd-catalyzed cross-coupling reactions [1]. This modular approach supports the exploration of structure-activity relationships (SAR) around the valine cap region, a key determinant of isoform selectivity, without requiring a full de novo synthesis for each derivative [2].

Calibrating Biochemical Assays for HDAC8 Activity

As a reference compound with well-defined, moderate inhibitory activity against recombinant HDAC8 (IC50 = 3.20 µM), 3-Chloro-N-hydroxy-L-valinamide can be employed to establish standard curves and validate assay robustness in high-throughput screening (HTS) campaigns for novel HDAC8 inhibitors [1]. Its distinct selectivity profile (measurable activity against HDAC4/5) also makes it useful as a counterscreen control to ensure assay specificity for HDAC8 [2].

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